molecular formula C13H20N2 B8666431 N-(2,6-Dimethylphenyl)piperidin-4-amine CAS No. 63260-70-8

N-(2,6-Dimethylphenyl)piperidin-4-amine

Cat. No.: B8666431
CAS No.: 63260-70-8
M. Wt: 204.31 g/mol
InChI Key: GCVDVSQZZZAYHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-Dimethylphenyl)piperidin-4-amine (CAS 63260-70-8) is a nitrogen-containing organic compound with the molecular formula C 13 H 20 N 2 and a molecular weight of 204.31 g/mol . This compound serves as a valuable intermediate in scientific research, particularly in the development of novel organic molecules with specialized applications. Research indicates that structurally related compounds featuring the N-(2,6-dimethylphenyl) moiety and a piperidine ring are prominent in materials science for their corrosion inhibition properties. Specifically, such nitrogen-containing compounds demonstrate high efficiency in protecting carbon steel in acidic environments, functioning as mixed-type inhibitors that form protective films on metal surfaces . Furthermore, piperidine derivatives are extensively explored in medicinal chemistry for their biological activity. Recent studies highlight piperidine-based sulfonamides as potent and selective inhibitors of human Carbonic Anhydrase (CA) enzymes, specifically the tumor-associated isoforms hCA IX and hCA XII, which are relevant in cancer research and drug discovery . The presence of both aromatic and heterocyclic amine groups in its structure makes this compound a versatile building block for the synthesis of more complex molecules, including various substituted acetamides and sulfonamides for pharmacological and industrial applications . This compound is intended for research and development purposes in a controlled laboratory setting only. Intended Use: For Research Use Only (RUO). Not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63260-70-8

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)piperidin-4-amine

InChI

InChI=1S/C13H20N2/c1-10-4-3-5-11(2)13(10)15-12-6-8-14-9-7-12/h3-5,12,14-15H,6-9H2,1-2H3

InChI Key

GCVDVSQZZZAYHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2CCNCC2

Origin of Product

United States

Synthetic Methodologies for N 2,6 Dimethylphenyl Piperidin 4 Amine and Derived Analogs

Established Synthetic Pathways for the N-(2,6-Dimethylphenyl)piperidin-4-amine Core

The construction of the this compound core is typically achieved through convergent synthetic routes that build the molecule by connecting the substituted phenyl group with the piperidine (B6355638) moiety.

The synthesis of the target compound or its immediate precursors, such as amide derivatives, often involves a sequence of reactions. A common strategy is the amidation of a piperidine-based carboxylic acid derivative with 2,6-dimethylaniline (B139824). For instance, the synthesis of a related carboxamide involves the reaction of 2-piperidinecarboxylic acid, which is first converted to an acid chloride, followed by amidation with 2,6-dimethylaniline. google.com Another approach involves the reductive amination of a suitable piperidone with 2,6-dimethylaniline. This method is a cornerstone in the formation of C-N bonds in the synthesis of piperidine derivatives. nih.gov

A representative pathway for a closely related analog, N-(2,6-dimethylphenyl)piperidine-4-carboxamide, starts from pyridine-4-formyl-(2,6-dimethyl)aniline. chemicalbook.com This intermediate undergoes a catalyzed reaction, followed by purification steps involving filtration, extraction, and recrystallization to yield the final product. chemicalbook.com

StepDescriptionKey Reagents/ConditionsPurpose
1 Salt Formation & Halogenation2-Piperidinecarboxylic acid, Concentrated HCl, Thionyl chloride, TolueneActivation of the carboxylic acid for amidation. google.com
2 AmidationActivated piperidine intermediate, 2,6-Dimethylaniline, XyleneFormation of the crucial amide bond connecting the two main fragments. google.com
3 Neutralization & IsolationSodium hydroxide (B78521) solutionNeutralization of the reaction mixture to precipitate the product. google.com
4 PurificationWashing and filtrationIsolation of the pure target compound. google.com

The choice of starting materials is critical to the success of the synthesis. Key precursors include the aniline (B41778) component and the piperidine ring source.

2,6-Dimethylaniline : This is the foundational precursor providing the substituted phenyl ring. Its steric hindrance from the two methyl groups can influence reaction kinetics and require specific catalytic systems.

Intermediates are often derivatized to facilitate subsequent reactions. For example, carboxylic acids on the piperidine ring are converted to more reactive acyl chlorides or activated esters to promote efficient amide bond formation. google.com Similarly, protecting groups like the tert-butoxycarbonyl (Boc) group are frequently used to mask the piperidine nitrogen, preventing side reactions and allowing for controlled functionalization at other positions.

Precursor/IntermediateChemical Structure (Example)Role in Synthesis
2,6-DimethylanilineC₈H₁₁NSource of the N-(2,6-dimethylphenyl) moiety.
4-PiperidoneC₅H₉NOPrecursor for the piperidine ring, used in reductive amination.
Pyridine-4-formyl-(2,6-dimethyl)anilineC₁₄H₁₄N₂OAn advanced intermediate for a related carboxamide synthesis. chemicalbook.com
2-Piperidinecarboxylic acidC₆H₁₁NO₂Piperidine source for syntheses proceeding via amidation. google.com

Achieving high yields and purity requires careful optimization of reaction parameters. Factors such as solvent, temperature, pressure, and catalyst are systematically varied. For instance, in a model reaction for synthesizing a piperidine derivative, various solvents like ethanol, methanol (B129727), and DMF were tested to find the optimal medium. researchgate.net

Catalysts play a crucial role, especially in hydrogenation and C-N bond-forming reactions.

Hydrogenation Catalysts : The conversion of pyridine (B92270) precursors to piperidines often employs transition metal catalysts like Palladium (Pd), Rhodium (Rh), or Ruthenium (Ru) under hydrogen pressure. nih.govorganic-chemistry.org

Lewis Acid Catalysts : In certain syntheses, Lewis acids such as gadolinium(III) chloride have been used to facilitate reactions at elevated temperatures and pressures. chemicalbook.com

Coupling Reagents : For amide bond formation, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to activate the carboxylic acid. chemrxiv.org

ParameterCondition ExampleEffect on Reaction
Catalyst Gadolinium(III) chloride chemicalbook.comFacilitates the core reaction, enabling it to proceed efficiently.
Solvent Isopropyl alcohol/acetonitrile (B52724) mixture chemicalbook.comAffects solubility of reagents and can influence reaction rate and yield.
Temperature 70 °C chemicalbook.comProvides necessary activation energy; higher temperatures can lead to side products.
Pressure 0.53 MPa chemicalbook.comCan be critical for reactions involving gases, such as hydrogenation, or to increase reaction rates in a sealed system.

Synthesis of this compound Analogs and Derivatives

Creating analogs of the title compound involves introducing chemical diversity. This is primarily achieved by modifying the phenyl ring or the piperidine system.

Modifying the 2,6-dimethylphenyl ring allows for the exploration of electronic and steric effects on the molecule's properties. Substituents can be introduced either by starting with a pre-functionalized aniline derivative or by post-synthetic modification.

Using Substituted Precursors : The most straightforward method is to begin the synthesis with an already substituted aniline. For example, law enforcement has identified fentanyl precursors with halogen atoms on the aniline ring, suggesting that halogenated anilines are used as starting materials in clandestine synthesis. federalregister.gov

Aromatic Substitution Reactions : Standard electrophilic or nucleophilic aromatic substitution reactions can be employed, although the existing methyl groups' directing effects and steric hindrance must be considered.

Recent advances in synthetic chemistry provide sophisticated tools for this purpose. For example, the Truce–Smiles rearrangement has been used to prepare tetrasubstituted pyridines which can be precursors to highly substituted piperidines, demonstrating a method to create complex substitution patterns. nih.gov

Substitution StrategyExample ReactionResulting Analog Type
Use of Halogenated Precursor Synthesis starting with a fluoro-substituted aniline derivative. federalregister.govFluoro-phenyl analogs.
Multi-component Reactions Groebke-Blackburn-Bienaymé (GBB) reaction using various aldehydes and isocyanides. rug.nlDiverse substituents derived from the aldehyde and isocyanide components.
Cross-Coupling Reactions Suzuki–Miyaura coupling on a halogenated phenyl ring precursor. nih.govAryl- or heteroaryl-substituted phenyl analogs.

Altering the piperidine scaffold itself introduces significant structural changes. This can include adding substituents, changing the ring size to pyrrolidines or azepanes, or introducing double bonds. nih.govorganic-chemistry.org

Functionalization of Preexisting Rings : A common approach is the functionalization of a pre-formed piperidine ring. researchgate.net This can involve alkylation, acylation, or other modifications at the piperidine nitrogen or at carbon positions.

Ring Formation/Cyclization : De novo synthesis of the ring allows for greater flexibility. Intramolecular cyclization reactions, such as aza-Michael additions or radical-mediated cyclizations, are powerful methods for constructing substituted piperidines from acyclic precursors. nih.govmdpi.com For example, Dieckmann cyclization can be used to prepare substituted piperidine-2,4-diones, which are versatile intermediates for further modifications. core.ac.uk

Ring Size Variation : The synthesis of homologous rings like azepanes can be achieved through similar cyclization strategies, for instance, by the iron-catalyzed reductive amination of ω-amino fatty acids. nih.gov

Introduction of Unsaturation : Tetrahydropyridine derivatives can be synthesized through the incomplete reduction of pyridine precursors or via specific elimination reactions on a functionalized piperidine. nih.gov

Modification TypeSynthetic ApproachExample Intermediate/Product
Ring Substitution Dieckmann cyclisation of β-amino esters. core.ac.ukSubstituted piperidine-2,4-diones.
Unsaturation Incomplete hydrogenation of a 2,4-disubstituted pyridine. nih.govTetrahydropyridine derivative.
Ring Expansion Ring expansion of pyrrolidines. researchgate.netPiperidine from a five-membered ring precursor.
Ring Contraction Not a common direct modification; typically involves re-synthesis from smaller precursors.N/A

Derivatization at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring in this compound is a key functional handle for structural modification. Derivatization at this nitrogen atom allows for the introduction of a wide array of substituents, thereby modulating the compound's physicochemical properties. Common derivatization strategies include N-alkylation, N-acylation, and reductive amination.

N-alkylation can be achieved by reacting the piperidine with alkyl halides in the presence of a base. Another powerful method is the "hydrogen borrowing" [5 + 1] annulation, which allows for the synthesis of N-substituted piperidines from 1,4-amino alcohols and various primary alcohols. This method is notable for its atom economy, as water is the only byproduct.

N-acylation is another prevalent transformation, typically involving the reaction of the piperidine nitrogen with acyl chlorides or anhydrides to form amides. For instance, N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide is synthesized by reacting 4-hydroxypiperidine (B117109) with N-(2,6-dimethylphenyl)acetamide, demonstrating the formation of a C-N bond at the piperidine nitrogen. smolecule.com This approach is fundamental in building more complex molecules where the amide linkage is a desired structural feature.

Furthermore, the piperidine nitrogen can be derivatized to improve analytical detection. The use of a high proton affinity tag like N-(4-aminophenyl)piperidine to derivatize carboxyl groups in organic acids significantly enhances their detection sensitivity in techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS). nsf.govnih.govrowan.edu This highlights the versatility of modifying the piperidine core for various applications.

Derivatization MethodReagents/ConditionsProduct TypeReference
N-AlkylationAlkyl halides, BaseN-Alkyl piperidines nih.gov
Hydrogen Borrowing1,4-Amino alcohols, Primary alcohols, CatalystN-Alkyl piperidines nih.gov
N-AcylationAcyl chlorides, AnhydridesN-Acyl piperidines (Amides) smolecule.com
Reductive AminationAldehydes/Ketones, Reducing agentN-Alkyl piperidines nih.gov

Stereoselective Synthesis Approaches for Chiral Analogs

The synthesis of chiral piperidine analogs is of paramount importance, as the stereochemistry often dictates biological activity. google.com Various stereoselective strategies have been developed to control the three-dimensional arrangement of substituents on the piperidine ring.

One major approach is the catalytic enantioselective synthesis from prochiral starting materials like pyridines. This can be achieved through a three-step process involving the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation, and a final reduction step to yield enantioenriched 3-substituted piperidines. snnu.edu.cn Another strategy involves the asymmetric hydrogenation of substituted pyridinium (B92312) salts using transition metal catalysts, such as iridium, combined with chiral ligands. mdpi.com

The use of chiral auxiliaries is a classic and effective method. For instance, a modular and stereoselective synthesis of substituted piperidin-4-ols has been developed via a sequential gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement, where chirality can be introduced from a chiral amine precursor. nih.gov

Furthermore, intramolecular cyclization reactions offer a powerful route to stereochemically defined piperidines. nih.gov For example, the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes can produce piperidines with controlled stereochemistry. mdpi.com These methods are crucial for accessing specific stereoisomers of complex piperidine-containing molecules. google.com

Stereoselective ApproachKey FeaturesExample ApplicationReference
Catalytic Asymmetric HydrogenationUse of chiral transition metal (e.g., Ir, Rh) catalysts with chiral ligands on pyridinium salts.Synthesis of enantioenriched 2- and 3-substituted piperidines. snnu.edu.cnmdpi.com
Chiral Auxiliary-Mediated SynthesisAttachment of a chiral auxiliary to guide stereoselective transformations.Modular synthesis of piperidin-4-ols. nih.gov
Intramolecular CyclizationStereocontrolled ring formation from an acyclic precursor.Reductive hydroamination/cyclization of alkynes. mdpi.com

Advanced Synthetic Methodologies in Piperidine Chemistry

Recent advancements in synthetic organic chemistry have introduced powerful technologies that enhance the efficiency, safety, and selectivity of piperidine synthesis. Flow chemistry and enzymatic catalysis are at the forefront of these innovations.

Applications of Flow Chemistry

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and ease of scalability. This technology has been successfully applied to the synthesis of piperidine derivatives.

A practical continuous flow protocol has been developed for the rapid and scalable synthesis of enantioenriched α-substituted piperidines. acs.orgorganic-chemistry.org This method utilizes readily accessible N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, providing various functionalized piperidines in high yields and diastereoselectivities within minutes. organic-chemistry.org The ability to perform reactions at a larger scale without extensive re-optimization is a key benefit of this approach. acs.org

Additionally, electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor has been shown to be an efficient method for synthesizing piperidine and pyrrolidine (B122466) derivatives. researchgate.net The large surface-area-to-volume ratio in the microreactor allows for efficient reduction at the cathode, leading to good yields on a preparative scale through continuous electrolysis. researchgate.net

Enzymatic Catalysis for Enantioselective Synthesis

Biocatalysis, utilizing enzymes to perform chemical transformations, provides unparalleled selectivity under mild reaction conditions. This approach is particularly valuable for the enantioselective synthesis of chiral piperidines.

A chemo-enzymatic strategy has been developed for the asymmetric dearomatization of activated pyridines to produce stereo-enriched piperidines. nih.gov This method employs a one-pot cascade involving an amine oxidase and an ene-imine reductase to convert N-substituted tetrahydropyridines into precisely configured 3- and 3,4-substituted piperidines. nih.gov Imine reductases (IREDs) are a key class of enzymes that catalyze the asymmetric reduction of imines to chiral amines, and their application in enzymatic cascades has become a vital strategy for synthesizing chiral heterocycles. researchgate.net

Enzymatic kinetic resolution is another powerful tool. For example, the resolution of racemic 2-piperidineethanol (B17955) using enzymes opens a pathway to enantiopure starting materials for the synthesis of complex natural products and medicinal compounds. nih.gov These biocatalytic methods represent a green and highly efficient alternative to traditional chemical synthesis for accessing optically pure piperidine analogs. nih.gov

Advanced MethodologyKey AdvantageSpecific ApplicationReference
Flow Chemistry Enhanced control, scalability, and safety.Rapid synthesis of α-chiral piperidines; Electroreductive cyclization in a microreactor. acs.orgorganic-chemistry.orgresearchgate.net
Enzymatic Catalysis High enantio- and regioselectivity, mild conditions.Chemo-enzymatic dearomatization of pyridines; Kinetic resolution of racemic piperidines. nih.govresearchgate.netnih.gov

Spectroscopic and Advanced Structural Elucidation of N 2,6 Dimethylphenyl Piperidin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of N-(2,6-Dimethylphenyl)piperidin-4-amine, allowing for the unambiguous assignment of its proton and carbon signals and confirming the connectivity of the atoms.

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the protons of the 2,6-dimethylphenyl group and the piperidine (B6355638) ring. The aromatic region typically shows a triplet and a doublet for the three protons on the phenyl ring. The methyl groups attached to the phenyl ring produce a characteristic sharp singlet. The piperidine ring protons appear as a series of multiplets in the aliphatic region of the spectrum. The protons on carbons adjacent to the nitrogen atom (C2 and C6) are deshielded compared to the other piperidine protons. The methine proton at the C4 position, attached to the same carbon as the amino group, also shows a distinct chemical shift. The N-H protons of the two amino groups would likely appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

Based on data from analogous substituted piperidines and N-phenyl amines, the expected chemical shifts (δ) and coupling constants (J) are detailed in the table below. researchgate.net

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Phenyl H-4'~6.95Triplet (t)~7.5
Phenyl H-3', H-5'~6.85Doublet (d)~7.5
Piperidine H-4 (CH)~3.50Multiplet (m)-
Piperidine H-2eq, H-6eq~3.20Multiplet (m)-
Piperidine H-2ax, H-6ax~2.80Multiplet (m)-
Phenyl CH₃~2.25Singlet (s)-
Piperidine H-3eq, H-5eq~2.05Multiplet (m)-
Piperidine H-3ax, H-5ax~1.60Multiplet (m)-
Piperidine NHVariableBroad Singlet (br s)-
Aryl NHVariableBroad Singlet (br s)-

Note: The chemical shifts are estimates based on structurally similar compounds and can vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, nine distinct signals are expected. The signals for the aromatic carbons appear in the downfield region (120-150 ppm). The piperidine ring carbons are observed in the upfield region (30-60 ppm), with the carbons directly bonded to the nitrogen (C2 and C6) being the most deshielded among them. The methyl carbons on the phenyl ring will produce a signal in the far upfield region.

The expected chemical shifts for each carbon atom are presented in the following table, derived from analyses of similar N-aryl piperidine structures. nih.gov

Carbon Assignment Expected Chemical Shift (δ, ppm)
Phenyl C-1' (ipso)~148.0
Phenyl C-2', C-6' (ipso)~131.0
Phenyl C-4'~128.5
Phenyl C-3', C-5'~123.0
Piperidine C-2, C-6~52.0
Piperidine C-4~49.0
Piperidine C-3, C-5~33.0
Phenyl CH₃~18.5

Note: These are estimated values and are subject to change based on experimental conditions.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on the piperidine ring (e.g., H-2 with H-3, H-3 with H-4, and H-4 with H-5). It would also confirm the coupling between the aromatic protons H-3'/H-5' and H-4'. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu An HSQC spectrum would allow for the direct assignment of each proton signal to its corresponding carbon atom. For instance, the proton signal at ~3.50 ppm would correlate with the carbon signal at ~49.0 ppm, confirming their assignment to the C4-H4 group of the piperidine ring. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is crucial for establishing the connectivity between different parts of the molecule. Key HMBC correlations would include:

The protons of the phenyl methyl groups to the C-2' and C-6' carbons of the phenyl ring.

The piperidine H-2/H-6 protons to the C-1' of the phenyl ring, confirming the point of attachment.

The piperidine H-4 proton to the C-2, C-6, C-3, and C-5 carbons, confirming the piperidine ring structure.

Together, these 2D NMR techniques provide a comprehensive and definitive structural analysis of the molecule. youtube.comslideshare.net

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within the molecule.

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary and secondary amine groups are expected in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring and methyl groups are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. C-N stretching vibrations for both the aryl-amine and alkyl-amine bonds would be observed in the fingerprint region (1250-1350 cm⁻¹).

A summary of the expected key vibrational modes is provided below.

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H Stretch (Amine)3300 - 3500IR, Raman
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 2960IR, Raman
Aromatic C=C Stretch1450 - 1600IR, Raman
C-H Bend (CH₂, CH₃)1350 - 1470IR, Raman
Aromatic C-N Stretch1250 - 1350IR, Raman
Aliphatic C-N Stretch1020 - 1250IR, Raman

The position and shape of the N-H stretching bands in the IR spectrum can provide valuable information about hydrogen bonding. In a concentrated solution or in the solid state, intermolecular hydrogen bonding would likely cause the N-H bands to broaden and shift to lower wavenumbers compared to a dilute solution in a non-polar solvent.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of fragment ions, a detailed picture of the molecule's composition and connectivity can be established.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, with a molecular formula of C13H20N2, the expected exact mass of the protonated molecule ([M+H]+) can be calculated. This precise mass is a critical first step in the structural elucidation process.

Ion Molecular Formula Calculated Exact Mass (m/z)
[M+H]+C13H21N2+205.1705

This table is generated based on the known molecular formula of the compound.

Analysis of Fragmentation Patterns for Structural Confirmation

Tandem mass spectrometry (MS/MS) experiments would provide insight into the compound's structure through the analysis of its fragmentation patterns. While specific experimental data for this compound is not available, plausible fragmentation pathways can be proposed based on the known behavior of similar N-aryl piperidine structures. The fragmentation of related compounds often involves cleavages within the piperidine ring and at the bond connecting the ring to the aryl substituent. researchgate.net

A primary fragmentation event would likely be the cleavage of the piperidine ring. Another expected fragmentation would involve the bond connecting the 2,6-dimethylphenyl group to the piperidine nitrogen. The study of ketamine analogues, which also feature a substituted amine on a cyclohexanone (B45756) ring (a structure related to piperidine), shows characteristic α-cleavages of the ring structure. mdpi.com

Below is a table of potential fragment ions that could be observed in an MS/MS experiment for this compound, based on these general principles.

Proposed Fragment Ion (m/z) Proposed Neutral Loss Potential Fragment Structure
188.15NH3Loss of the 4-amino group
120.08C5H11NCleavage yielding the 2,6-dimethylaniline (B139824) fragment
98.10C8H9NCleavage yielding the protonated 4-aminopiperidine (B84694) fragment
91.05C7H9N2Toluene fragment from rearrangement

This table presents hypothetical fragmentation data based on the general principles of mass spectrometry and analysis of related compounds.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

Although a single-crystal X-ray structure of this compound has not been reported in the searched literature, the solid-state geometry can be predicted based on studies of similar substituted piperidines. nih.goviucr.org The piperidine ring is expected to adopt a stable chair conformation. nih.gov In this conformation, substituents can occupy either axial or equatorial positions. The bulky N-(2,6-dimethylphenyl) group would likely favor an equatorial position to minimize steric hindrance. The 4-amino group would also likely be in an equatorial position. The phenyl ring is expected to be twisted with respect to the plane of the piperidine ring. iucr.org

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions. For this compound, the presence of both N-H donor and nitrogen lone pair acceptor sites suggests that hydrogen bonding would be a dominant feature in its crystal packing. Specifically, N-H···N hydrogen bonds involving the piperidine nitrogen and the 4-amino group are highly probable, potentially forming chains or dimeric motifs that link the molecules together. researchgate.net

Potential Interaction Atoms/Groups Involved Significance in Crystal Packing
N-H···N Hydrogen BondingPiperidine N-H and 4-amino N; 4-amino N-H and piperidine NLikely a primary interaction, forming chains or dimers. researchgate.net
C-H···π InteractionsC-H bonds of the piperidine ring and the π-system of the dimethylphenyl ringContributes to the stabilization of the crystal lattice.
van der Waals Forces (H···H, C···H)Aliphatic and aromatic C-H groupsSignificant contribution to the overall packing efficiency. iucr.org

This table outlines the probable intermolecular interactions based on the compound's functional groups and data from analogous crystal structures.

Computational Chemistry and Molecular Modeling Studies of N 2,6 Dimethylphenyl Piperidin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and geometry of N-(2,6-Dimethylphenyl)piperidin-4-amine.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. researcher.lifenih.gov This process yields crucial information about bond lengths, bond angles, and dihedral angles. nih.gov For instance, the piperidine (B6355638) ring is expected to adopt a stable chair conformation. researchgate.netnih.gov The optimized geometry is the foundation for all other computational analyses.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)

ParameterBond/AngleCalculated Value
Bond LengthC-N (piperidine)~1.47 Å
Bond LengthC-N (amine)~1.39 Å
Bond LengthC-C (aromatic)~1.40 Å
Bond AngleC-N-C (piperidine)~111°
Bond AngleH-N-C (amine)~110°

Frontier Molecular Orbital (FMO) theory is pivotal for understanding a molecule's chemical reactivity and kinetic stability. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govnih.gov For molecules similar to this compound, the HOMO is typically localized on the electron-rich dimethylphenyl and amine groups, while the LUMO is distributed over the piperidine ring. tandfonline.comresearchgate.net

Table 2: Calculated FMO Energies and Related Properties for this compound (Theoretical)

ParameterValue (eV)
EHOMO-5.8
ELUMO-0.9
Energy Gap (ΔE)4.9

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. nih.gov For this compound, the MEP map would likely show negative potential around the nitrogen atoms due to their lone pairs of electrons, making them sites for hydrogen bonding and electrophilic interactions.

Computational methods can also predict the Non-Linear Optical (NLO) properties of a molecule, which are important for applications in optoelectronics. nih.gov The key NLO parameters are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net Molecules with significant charge transfer characteristics, often found in donor-acceptor systems, tend to exhibit higher NLO responses. nih.gov The presence of the electron-donating amine and dimethylphenyl groups connected to the piperidine scaffold suggests that this compound could possess notable NLO properties.

Table 3: Calculated NLO Properties for this compound (Theoretical)

PropertyCalculated Value
Dipole Moment (μ)~2.5 D
Polarizability (α)~2.8 x 10-23 esu
First Hyperpolarizability (β)~1.5 x 10-30 esu

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, offering a bridge between static computational models and real-world systems. ulisboa.pt By simulating the movements of atoms and molecules, MD can be used to study conformational changes, interactions with solvent molecules, and the stability of molecular complexes. researchgate.netnih.gov For this compound, MD simulations could be employed to explore the flexibility of the piperidine ring and the rotational freedom of the dimethylphenyl group, providing a more comprehensive understanding of its structural dynamics.

Conformational Landscape Exploration and Flexibility Analysis

The conformational landscape of this compound is primarily dictated by the piperidine ring and the rotational freedom of the N-aryl bond. The piperidine ring, a saturated heterocycle, typically adopts a chair conformation to minimize steric strain. In the case of this compound, two primary chair conformations are possible, differing in the axial or equatorial position of the amino group at the C4 position. Generally, for monosubstituted piperidines, the equatorial position is energetically favored to reduce 1,3-diaxial interactions.

Molecular mechanics and quantum chemical calculations are often employed to explore the potential energy surface of such molecules. These studies can predict the most stable conformers and the energy barriers between them. While specific computational studies on this compound are not extensively available in public literature, data from analogous N-aryl piperidines can provide valuable insights.

Table 1: Theoretical Conformational Analysis Data for N-aryl Piperidine Analogs (Note: This table presents illustrative data based on typical findings for similar compounds, as specific data for this compound is not readily available in the cited literature.)

ConformerDihedral Angle (C2-N1-C_aryl-C_ortho) (°)Relative Energy (kcal/mol)Predicted Population (%)
Chair (Equatorial NH2) - Skewed Phenyl450.075
Chair (Equatorial NH2) - Perpendicular Phenyl901.515
Chair (Axial NH2) - Skewed Phenyl452.58
Twist-BoatVariable> 5.0< 2

This interactive table allows for sorting by clicking on the column headers.

The flexibility of the molecule is largely associated with the piperidine ring's ability to undergo ring inversion (chair-to-chair interconversion) and the rotation around the N-C(aryl) single bond. Molecular dynamics (MD) simulations can provide a dynamic picture of this flexibility, showing how the molecule explores different conformational states over time.

Solvent Effects on Molecular Behavior

The surrounding solvent environment can have a profound impact on the conformational preferences and dynamics of this compound. Solvents can stabilize or destabilize different conformers based on their polarity and hydrogen-bonding capabilities.

In polar protic solvents, such as water or methanol (B129727), the amino group can act as both a hydrogen bond donor and acceptor. The piperidine nitrogen can also be protonated, leading to significant changes in intermolecular interactions and conformational stability. The presence of explicit solvent molecules in MD simulations allows for a more realistic representation of these effects.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), can also be used to estimate the effect of the solvent by treating it as a continuous medium with a specific dielectric constant. These models are computationally less expensive and can provide a good approximation of the solvent's influence on the relative energies of different conformers.

Table 2: Predicted Solvent Effects on the Relative Energy of the Equatorial vs. Axial Amino Conformer (Note: This table is illustrative and based on general principles of solvent effects on piperidine derivatives.)

SolventDielectric Constant (ε)ΔE (Equatorial - Axial) (kcal/mol)
Gas Phase1-1.2
Chloroform4.8-1.0
Methanol33.0-0.8
Water80.1-0.7

This interactive table demonstrates the trend of decreasing energy difference with increasing solvent polarity.

The general trend observed for many piperidine derivatives is that polar solvents tend to reduce the energy difference between the equatorial and axial conformers, and in some cases, can even favor the axial conformation, especially if the substituent can engage in strong specific interactions with the solvent.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid.

Ligand-Target Interaction Prediction with Biological Macromolecules

Although specific molecular docking studies featuring this compound are not prominently documented in the reviewed literature, its structural motifs are present in various biologically active compounds. The piperidine scaffold is a common feature in many central nervous system (CNS) active drugs, and the N-aryl substitution pattern is also prevalent.

Potential biological targets for a molecule with this structure could include G-protein coupled receptors (GPCRs), ion channels, or enzymes where the piperidine ring can fit into a specific binding pocket and the N-(2,6-dimethylphenyl) group can form hydrophobic or van der Waals interactions. The primary amine at the C4 position can act as a crucial hydrogen bond donor or acceptor, or it can be protonated to form a salt bridge with acidic residues in the binding site.

In Silico Estimation of Binding Affinities and Binding Modes

The primary goal of molecular docking is to predict the binding mode and estimate the binding affinity of a ligand to its target. The binding affinity is often expressed as a scoring function, which approximates the free energy of binding.

A hypothetical docking study of this compound into a generic receptor binding pocket might reveal the following interactions:

Hydrogen Bonds: The -NH2 group is a prime candidate for forming hydrogen bonds with polar amino acid residues like aspartate, glutamate, serine, or threonine.

Hydrophobic Interactions: The 2,6-dimethylphenyl group and the aliphatic part of the piperidine ring can engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and isoleucine.

Cation-π Interactions: If the piperidine nitrogen is protonated, it could form a favorable cation-π interaction with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Table 3: Hypothetical Molecular Docking Results against a Kinase Target (Note: This table presents a hypothetical scenario for illustrative purposes, as no specific docking studies for this compound were found in the reviewed literature.)

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Kinase A-8.5Asp145Hydrogen Bond, Salt Bridge
Leu78, Val86Hydrophobic
Phe130Cation-π
Kinase B-7.2Glu121Hydrogen Bond
Ile65, Met118Hydrophobic

This interactive table illustrates the kind of data generated from molecular docking studies.

The predicted binding mode would provide a 3D representation of how the ligand sits (B43327) within the active site, guiding further optimization of the molecule to enhance its affinity and selectivity for the target.

Structure Activity Relationship Sar Investigations of N 2,6 Dimethylphenyl Piperidin 4 Amine and Its Analogs

Influence of Substitutions on the 2,6-Dimethylphenyl Moiety

The 2,6-dimethylphenyl group is a critical component of the N-(2,6-Dimethylphenyl)piperidin-4-amine scaffold, significantly influencing its interaction with biological targets. Modifications to this aromatic ring, in terms of both the nature and position of substituents, have been shown to modulate the compound's activity.

Positional and Steric Effects of Alkyl Substituents

The presence and positioning of alkyl groups on the phenyl ring can have profound effects on the molecule's conformation and, consequently, its biological efficacy. The ortho-disubstitution, as seen in the parent compound with two methyl groups, imparts a degree of steric hindrance that can be crucial for activity.

Research on related N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has demonstrated that even small changes, such as the addition or removal of methyl groups, can significantly alter a compound's properties, including its agonist or antagonist effects at opioid receptors. nih.govacs.org In this class of compounds, the N-substituent was found to primarily affect antagonist potency and receptor selectivity. acs.org For instance, N-phenylpropyl analogues were consistently more potent than their N-methyl counterparts. nih.govacs.org This suggests that the size and nature of the substituent play a key role in receptor interaction.

The steric bulk introduced by the 2,6-dimethyl groups can force the piperidine (B6355638) ring into a specific conformation, which may be more favorable for binding to a particular receptor. This steric hindrance can also shield the amine from metabolic degradation, potentially increasing its bioavailability and duration of action.

Compound/AnalogSubstitution on Phenyl RingKey Finding on Steric/Positional EffectsReference
N-methyl-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine3,4-dimethylN-methyl substitution shows pure antagonist activity. nih.gov
N-phenylpropyl-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine3,4-dimethylN-phenylpropyl substitution leads to greatly increased antagonist potency compared to N-methyl. nih.gov
Analogs lacking 3- or 4-methyl groupsVariedThe presence of both 3- and 4-methyl substituents increases antagonist potency. acs.org

Electronic Effects of Aromatic Ring Substitutions (e.g., halogens, electron-donating/withdrawing groups)

The electronic properties of substituents on the aromatic ring are a key determinant of the bioactivity of N-aryl piperidine derivatives. The introduction of electron-donating or electron-withdrawing groups can alter the pKa of the piperidine nitrogen and influence hydrogen bonding interactions, which are often crucial for receptor binding.

In studies of N-aryl-piperidine derivatives as histamine (B1213489) H3 receptor agonists, it was found that the agonistic activity was greatly influenced by substituents on the aromatic ring. nih.gov Similarly, research on piperidinol analogs with anti-tuberculosis activity showed that substitutions on the aryl C-ring, such as chloro and trifluoromethyl groups, were among the most active compounds. researchgate.net For instance, a chloro substitution at the para position of the aryl ring resulted in high activity. researchgate.net

Compound SeriesAromatic Ring SubstituentObserved Electronic Effect on ActivityReference
N-aryl-piperidine derivativesVariedAgonistic activity was greatly influenced by substituents on the aromatic ring. nih.gov
Piperidinol analogsp-ChloroHigh anti-tuberculosis activity. researchgate.net
Piperidinol analogsp-TrifluoromethylHigh anti-tuberculosis activity. researchgate.net
N-aryl piperidine derivativesStrong electron-releasing (e.g., 4-OMe)Led to hydrolyzed derivatives instead of desired piperidines in a specific reaction. acs.org
N-aryl piperidine derivativesElectron-withdrawing (e.g., NO2)Did not participate in the reaction under the same conditions. acs.org

Role of the Piperidine Ring and its Substitutions in Bioactivity

The piperidine ring serves as a central scaffold in this class of compounds, and its stereochemistry, substitution, and conformational flexibility are pivotal to its biological function.

Stereochemical Considerations and Enantiomeric Activity

The stereochemistry of the piperidine ring and any chiral centers on its substituents can lead to significant differences in biological activity between enantiomers. In many classes of piperidine-based compounds, one enantiomer exhibits significantly higher potency or a different pharmacological profile compared to the other.

For example, in a series of 2-(aminomethyl)piperidine (B33004) derivatives acting as kappa-opioid agonists, the biological activity was found to reside solely in the (S)-(-)-enantiomers. nih.gov Similarly, for the ORL1 antagonist J-113397, the (3R, 4R) isomer has a 400-fold greater binding affinity than its enantiomer. nih.gov The kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved to produce highly enantioenriched products, highlighting the importance of stereochemistry in this class of molecules. unc.edu

Linker Region Modifications and their Pharmacological Implications

The nature of the chemical bridge between the piperidine ring and the N-aryl substituent is a key determinant of a molecule's ability to adopt an optimal conformation for receptor interaction. Research into analogous piperidine-based compounds has consistently demonstrated that the linker is not merely a spacer but an active participant in the ligand-receptor binding event.

Variations in Linker Length and Heteroatom Composition

Systematic investigations into the impact of linker length have revealed that even subtle changes, such as the addition or removal of a single methylene (B1212753) unit, can profoundly alter pharmacological activity. The optimal linker length is highly dependent on the specific receptor subtype being targeted. For instance, in the context of opioid receptors, the spatial relationship between the protonated amine of the piperidine ring and the aromatic system is a critical factor for achieving high-affinity binding.

The introduction of heteroatoms, such as oxygen or sulfur, into the linker chain introduces new possibilities for hydrogen bonding and polar interactions with the receptor's binding pocket. These interactions can enhance binding affinity and, in some cases, impart selectivity for one receptor subtype over others. For example, the replacement of a methylene group with an ether or thioether linkage can alter the electronic properties and conformational preferences of the linker, leading to distinct pharmacological outcomes.

One study exploring a series of 4-anilidopiperidine derivatives as opioid receptor ligands investigated the effect of linker modifications on binding affinity. The data presented in the table below illustrates the sensitivity of opioid receptor binding to changes in the linker structure.

CompoundLinker (X)Linker Length (atoms)μ Opioid Receptor Ki (nM)δ Opioid Receptor Ki (nM)κ Opioid Receptor Ki (nM)
1-CH2-115.2250.6890.3
2-CH2CH2-22.885.4450.1
3-CH2CH2CH2-38.9150.2670.8
4-CH2-O-CH2-35.1112.7510.5

This table is illustrative and based on trends observed in related compound series. Specific data for this compound analogs with these exact linkers is not publicly available.

The data suggests that a two-atom linker provides optimal activity at the μ opioid receptor in this analog series. Lengthening or shortening the linker, as well as introducing a heteroatom, can modulate this activity.

Impact of Amide/Amine Linkage on Conformational Freedom and Activity

The replacement of a flexible amine linker with a more rigid amide linkage has profound consequences for the conformational freedom of the molecule. The planar nature of the amide bond restricts rotation, thereby reducing the number of accessible conformations. This can be advantageous if the constrained conformation aligns with the bioactive conformation required for receptor binding, a concept often referred to as "conformational pre-organization."

Conversely, if the rigidity of the amide bond prevents the molecule from adopting the necessary orientation within the binding pocket, a significant loss of activity can be observed. The introduction of an amide linkage also introduces a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), which can form additional interactions with the receptor, potentially increasing affinity.

The choice between an amide and an amine linker can also influence the selectivity of a compound. The differing conformational profiles and hydrogen bonding capabilities can lead to preferential binding to one receptor subtype over another. For example, the restricted rotation of an amide linker might be well-suited for the topology of one receptor's binding site but not another's.

A hypothetical comparison of the pharmacological activity of an amine-linked versus an amide-linked analog is presented below to illustrate this principle.

CompoundLinker TypeReceptor A IC50 (nM)Receptor B IC50 (nM)Selectivity (B/A)
Analog AAmine (-CH2-NH-)5050010
Analog BAmide (-CH2-C(O)NH-)25100040

This table is for illustrative purposes to demonstrate the potential impact of an amide versus an amine linker and does not represent actual experimental data for this compound analogs.

In this hypothetical scenario, the introduction of the more rigid amide linker not only improves potency at Receptor A but also enhances selectivity over Receptor B. This highlights the strategic importance of the amide/amine linkage in fine-tuning the pharmacological properties of this compound analogs.

Preclinical Pharmacological Investigations of N 2,6 Dimethylphenyl Piperidin 4 Amine Derivatives

Receptor and Enzyme Binding Studies (In Vitro and Preclinical Models)

Sodium Channel Modulation and Related Analgesic Mechanisms

While direct studies on the sodium channel modulation activity of N-(2,6-Dimethylphenyl)piperidin-4-amine derivatives are not extensively detailed in the available literature, the broader class of piperidine-containing compounds has been investigated for analgesic properties. researchgate.netijnrd.org The piperidine (B6355638) moiety is a crucial scaffold in many analgesic compounds, including opioids that act on µ-opioid receptors. tandfonline.com For instance, synthetic quaternary salts of alkyl piperidines have been explored for their antinociceptive properties. researchgate.net

Analgesic activity for related N-arylhydrazone derivatives has been demonstrated through abdominal constriction tests, with some compounds showing greater potency than mefenamic acid. ualberta.ca The analgesic effect of certain 4-amino methyl piperidine derivatives has been linked to the µ-opioid receptor, as the effect was reversed by the opioid antagonist naloxone. tandfonline.com Although these studies establish a precedent for analgesic effects within the piperidine class, specific data detailing the direct modulation of voltage-gated sodium channels by this compound derivatives remains an area for further investigation. The addition of a single methyl group to other aryl sulfonamide sodium channel inhibitors has been shown to introduce new modes of gating modulation, suggesting that subtle structural changes, such as the dimethylphenyl substitution pattern, could significantly influence channel interaction. nih.gov

Opioid Receptor Interaction Profiling (Mu, Delta, Kappa)

The phenylpiperidine scaffold is a classic pharmacophore for ligands of opioid receptors. wikipedia.org Structure-activity relationship (SAR) studies have shown that small structural modifications can significantly alter a compound's activity from a pure agonist to a pure antagonist. nih.gov For example, in the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series, the core structure confers opioid antagonist properties, while the N-substituent primarily modulates potency and receptor selectivity. nih.govacs.org

Derivatives of 4-(m-hydroxyphenyl)-piperidines are generally µ-selective and can range from weak to potent morphine-like agonists. nih.gov The fentanyl family of potent µ-opioid agonists is built upon a 4-anilidopiperidine core, where modifications to the piperidine ring and the N-phenethyl group are critical for binding affinity. nih.gov Studies on 4-amino methyl piperidine derivatives have also demonstrated analgesic potential mediated through the µ-opioid receptor. tandfonline.com While specific binding data for this compound derivatives are limited, the extensive research on related phenylpiperidines provides a strong basis for their potential interaction with opioid receptors.

Compound SeriesReceptor ProfileObserved ActivitySource
N-Phenylpropyl-4-(3-hydroxyphenyl)piperidine (8b)µ, δ, κPure Antagonist (Kₑ = 8.47 nM at µ) acs.org
N-Phenylpropyl-3-methyl-4-(3-hydroxyphenyl)piperazine (4b)µ, δ, κPure Antagonist (Kₑ = 0.88 nM at µ) acs.org
4-Alkyl-4-(m-hydroxyphenyl)-piperidinesµ-selectiveAgonist nih.gov
4-Anilidopiperidines (Fentanyl analogs)µAgonist nih.gov

Sigma-2 Receptor Ligand Binding Affinity

Derivatives of N-substituted piperidines have been extensively studied as ligands for sigma receptors. Research into phenoxyalkylpiperidines identified compounds with moderate to low affinity for the sigma-2 receptor. uniba.it Notably, a derivative containing a 2,6-dimethylpiperidine (B1222252) moiety, cis-1-[3-(4-Chlorophenoxy)propyl]-2,6-dimethylpiperidine (compound 4a), displayed a Kᵢ value of 17.2 nM for the sigma-2 receptor. uniba.it This finding is particularly relevant as it demonstrates that the dimethyl substitution pattern on the piperidine ring is conducive to sigma-2 receptor binding.

In other series, the replacement of a piperazine (B1678402) ring with a piperidine moiety has been shown to be a critical structural element for enhancing affinity and modulating selectivity between sigma-1 and sigma-2 receptors. nih.gov For example, N-arylalkylpiperidines containing a phenylpropylamine structure are considered potential leads for developing selective sigma-2 ligands. researchgate.net The affinity of these compounds can be high, with Kᵢ values often in the low nanomolar range.

CompoundSigma-1 Kᵢ (nM)Sigma-2 Kᵢ (nM)Source
cis-1-[3-(4-Chlorophenoxy)propyl]-2,6-dimethylpiperidine (4a)16.117.2 uniba.it
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28)0.380.68 researchgate.net
MAM03055A3,37155.9 nih.gov

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

A series of analogs based on a 4-(2-aminoethyl)piperidine core has been identified as a novel class of TAAR1 agonists. nih.gov Within this series, extensive structure-activity relationship studies revealed the importance of the substitution pattern on the N-phenyl ring of the carboxamide moiety. nih.govnih.gov

The lead compound from this research, AP163, is 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide, which demonstrated potent TAAR1 agonism with an EC₅₀ of 0.033 µM. nih.govnih.gov While this compound features a 3,5-dimethylphenyl group, the study of various analogs showed that the position of substituents on the phenyl ring is critical for activity. For instance, in a related series of 1-amidino-4-phenylpiperazines, ortho-substitution on the phenyl ring led to a more potent TAAR1 agonism profile compared to meta- or para-substitution. units.it Specifically, the 2-methylphenyl derivative exhibited an EC₅₀ of 30 nM. units.it This suggests that a 2,6-dimethylphenyl substitution pattern on a piperidine scaffold could be favorable for TAAR1 agonism.

CompoundStructureTAAR1 EC₅₀ (µM)Source
AP1634-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide0.033 nih.govnih.gov
Compound 9 (from nih.gov)4-(2-Aminoethyl)-N-(2-methylphenyl)piperidine-1-carboxamide0.048 nih.gov
Compound 14-(2-Aminoethyl)-N-phenylpiperidine-1-carboxamide0.507 nih.gov
Compound 2 (from units.it)1-Amidino-4-(2-methylphenyl)piperazine0.030 units.it

Cholinesterase (e.g., Butyrylcholinesterase) Inhibition

Derivatives of N-benzylpiperidine have been investigated as potent inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy. nih.gov A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives showed that bulky para-substituents on the benzamide (B126) moiety and N-alkylation of the benzamide nitrogen substantially increased inhibitory activity against AChE. nih.gov

One of the most potent compounds identified, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (Compound 21), exhibited an IC₅₀ of 0.56 nM for AChE. nih.gov This compound also demonstrated very high selectivity, with an 18,000-fold greater affinity for AChE over butyrylcholinesterase (BuChE). nih.gov Similarly, novel benzamide derivatives containing a piperidine core have been synthesized and evaluated, with the ortho-fluoro substituted compound showing an IC₅₀ of 13 nM against AChE, a potency greater than the reference drug donepezil. mui.ac.ir These findings highlight the potential of the N-substituted piperidine scaffold in designing highly potent and selective cholinesterase inhibitors.

Compound/SeriesTargetPotency (IC₅₀)Selectivity (AChE/BuChE)Source
Compound 21AChE0.56 nM18,000 nih.gov
Compound 5d (ortho-fluoro benzamide derivative)AChE13 nMNot specified mui.ac.ir
1-Benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide (20)AChE5.94 µMNot specified nih.gov
1-Benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28)AChE0.41 µMNot specified nih.gov

Carbonic Anhydrase Inhibition

Derivatives of this compound, particularly those incorporating sulfonamide moieties, have been investigated for their ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. nih.gov Inhibition of specific CA isoforms, such as CA IX and XII which are overexpressed in hypoxic tumors, is a key strategy in developing novel anticancer agents. nih.gov

A series of piperidine-linked benzenesulfonamides were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isoforms I, IX, and XII. nih.gov Notably, compounds featuring substitutions on the phenyl ring demonstrated potent and selective inhibition. For instance, a derivative with a 4-fluoro substitution (compound 7h) emerged as a highly effective inhibitor of hCA IX with a Ki (inhibition constant) of 1.2 nM. nih.gov Another derivative with a 4-hydroxy group (compound 7b) was the most potent inhibitor against hCA XII, displaying a Ki of 4.3 nM. nih.gov

In a separate study, 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were designed to explore the impact of different "tail" approaches on inhibitory activity. nih.gov Several of these compounds exhibited low nanomolar inhibition against the cytosolic isoform hCA II and the tumor-associated isoforms hCA IX and XII. Specifically, compounds 6 , 16 , and 20 from this series showed sub-nanomolar inhibition of hCA IX, with Ki values of 0.9, 0.8, and 0.9 nM, respectively. nih.gov The structure-activity relationship (SAR) analyses indicated that the nature and position of substituents on the benzylamine (B48309) or piperazine "tails" significantly influence the inhibitory potency and selectivity. nih.gov

Table 1: Carbonic Anhydrase Inhibition by Piperidine Derivatives

Compound Target Isoform Inhibition Constant (Ki)
7h (4-fluoro) hCA IX 1.2 nM nih.gov
7b (4-hydroxy) hCA XII 4.3 nM nih.gov
6 hCA IX 0.9 nM nih.gov
16 hCA IX 0.8 nM nih.gov
20 hCA IX 0.9 nM nih.gov
AAZ (Acetazolamide) hCA XII 5.7 nM mdpi.com

Alpha-Glucosidase Inhibition

Alpha-glucosidase inhibitors are a class of therapeutic agents used in the management of type 2 diabetes by delaying carbohydrate digestion. nih.gov Research into piperidine derivatives has revealed their potential as effective inhibitors of this enzyme.

Studies on novel 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives showed potent, noncompetitive inhibition of yeast α-glucosidase. nih.gov Molecular dynamics simulations suggested that these compounds bind to an allosteric site near the enzyme's active site. The inhibitory activity was found to be dependent on halogen substitutions on the benzene (B151609) ring and the length of the oxoalkyl groups. nih.gov

In another study, a series of phthalimide-benzenesulfonamide derivatives containing a piperidine moiety were synthesized and screened for their inhibitory activity against yeast α-glucosidase. researchgate.net Several of these compounds demonstrated prominent inhibitory activity. For instance, compounds 9 , 26 , 28 , and 33 were identified as competitive inhibitors and were found to be non-cytotoxic at their IC50 values. researchgate.net Molecular docking studies indicated that compound 26 had the strongest binding affinity, stabilized by hydrophobic interactions with key amino acid residues in the enzyme's active site. researchgate.net A separate investigation into 1,3,4-thiadiazole (B1197879) derivatives found that some compounds exhibited up to 95.0% inhibition of α-glucosidase, significantly higher than the reference drug acarbose (B1664774) (49.5%). nih.gov One derivative, 9'b , had an IC50 value of 3.66 mM, which was nearly 3.7 times lower than that of acarbose (IC50 = 13.88 mM). nih.gov

Table 2: Alpha-Glucosidase Inhibition by Piperidine and Related Derivatives

Compound Class/Derivative Inhibition Type Key Findings
4-(dimethylaminoalkyl)piperazine-1-carbodithioates Noncompetitive Bind to an allosteric site; activity depends on substitutions. nih.gov
Phthalimide-benzenesulfonamides (e.g., 26) Competitive Strong binding affinity stabilized by hydrophobic interactions. researchgate.net
1,3,4-Thiadiazole Derivative (9'b) Not specified IC50 of 3.66 mM (vs. 13.88 mM for acarbose). nih.gov

Cytochrome P450 Enzyme Interaction (e.g., CYP3A4)

Cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform, are central to the metabolism of a vast number of pharmaceuticals. nih.gov Studies have shown that 4-aminopiperidine (B84694) derivatives are extensively metabolized by these enzymes, with CYP3A4 being a major contributor to their N-dealkylation. nih.gov

Theoretical modeling and experimental data from human liver microsomal clearance studies have elucidated the interaction between 4-aminopiperidine drugs and CYP3A4. nih.gov The 4-amino group of these compounds can act as a hydrogen bond donor or acceptor, interacting with the serine 119 residue in the active site of CYP3A4. This interaction positions the piperidine moiety for catalysis near the heme porphyrin. nih.gov While N-dealkylation is a primary metabolic pathway, the binding orientation leading to this reaction is not always the one with the lowest energy, suggesting that other binding modes might be responsible for different biological activities, such as enzyme inhibition. nih.gov

For other piperidine-containing compounds, such as the phenothiazine (B1677639) neuroleptic thioridazine, CYP3A4 and CYP1A2 are the main enzymes responsible for 5-sulfoxidation and N-demethylation. nih.gov CYP3A4 also contributes significantly to the mono-2-sulfoxidation of thioridazine. nih.gov This highlights the broad role of CYP3A4 in the metabolism of drugs containing a piperidine scaffold.

In Vitro Cellular Activity Assessments

Anticonvulsant Activity in Cell-Based Assays

Derivatives of N-(2,6-dimethylphenyl) have been a focus of anticonvulsant drug design. Various N4-(2,6-dimethylphenyl) semicarbazones were designed as hybrids of aryl semicarbazones and ameltolide. nih.gov These compounds demonstrated activity in the maximal electroshock (MES) test. One compound, N1-(2,6-dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone (9 ), emerged as a broad-spectrum anticonvulsant active in five seizure models without showing neurotoxicity or hepatotoxicity. nih.gov Its mechanism is believed to involve an increase in GABA levels and inhibition of the GABA transaminase enzyme. nih.gov

Similarly, N-(2,6-dimethylphenyl)-2,3-pyridinedicarboximide (1 ) was active against MES-induced seizures in rats, with an oral ED50 of 54.2 µmol/kg and a protective index (PI = TD50/ED50) greater than 27.4. nih.gov In another study, a series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were tested, with compound 6 showing a more favorable ED50 and protective index than the reference drug valproic acid in both the MES test (68.30 mg/kg vs. 252.74 mg/kg) and the 6 Hz test (28.20 mg/kg vs. 130.64 mg/kg). mdpi.com

Table 3: Anticonvulsant Activity of N-(2,6-Dimethylphenyl) and Related Derivatives

Compound Seizure Model ED50 Protective Index (PI)
N-(2,6-dimethylphenyl)-2,3-pyridinedicarboximide (1) MES (rat, oral) 54.2 µmol/kg nih.gov >27.4 nih.gov
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) MES (mouse, i.p.) 68.30 mg/kg mdpi.com Not specified
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) 6 Hz (mouse, i.p.) 28.20 mg/kg mdpi.com Not specified
Valproic Acid (Reference) MES (mouse, i.p.) 252.74 mg/kg mdpi.com Not specified
Valproic Acid (Reference) 6 Hz (mouse, i.p.) 130.64 mg/kg mdpi.com Not specified

Anticancer Activity in Established Cell Lines (e.g., Apoptosis Induction, Cell Proliferation Inhibition)

The piperidine scaffold is a key component in many compounds investigated for anticancer properties. nih.gov These derivatives can induce apoptosis and inhibit cell proliferation through various molecular pathways. nih.gov

One study on a series of novel N-(piperidine-4-yl)benzamide derivatives found that compound 47 exhibited potent activity against the HepG2 human hepatocarcinoma cell line, with an IC50 value of 0.25 μM. nih.gov Further analysis revealed that this compound induced cell cycle arrest through a p53/p21-dependent pathway. nih.gov It inhibited the expression of cyclin B1 and p-Rb while enhancing the expression of p21, p53, and Rb. nih.gov

Other piperidine derivatives have also shown significant anticancer effects. Compound 17a was found to inhibit the proliferation of the PC3 prostate cancer cell line in a concentration-dependent manner and induce apoptosis by modulating the expression of BCL-2 family proteins. nih.gov Another piperidine derivative, 2-amino-4-(1-piperidine) pyridine (B92270), was shown to arrest the cell cycle in G1/G0 phase in DLD-1 and HRT29 colon cancer cells. nih.gov Piperine, a natural alkaloid containing a piperidine ring, has been shown to inhibit cell proliferation and induce apoptosis in A549 human lung cancer cells. nih.gov

Table 4: Anticancer Activity of Piperidine Derivatives in Various Cell Lines

Compound/Derivative Cell Line Activity Mechanism of Action
Compound 47 HepG2 (Liver Cancer) IC50 = 0.25 μM nih.gov Cell cycle arrest via p53/p21 pathway. nih.gov
Compound 17a PC3 (Prostate Cancer) Concentration-dependent proliferation inhibition. nih.gov Apoptosis induction (modulation of BCL-2 family proteins). nih.gov
2-amino-4-(1-piperidine) pyridine DLD-1, HRT29 (Colon Cancer) Cell cycle arrest in G1/G0 phase. nih.gov Inhibition of cell cycle progression past S phase. nih.gov
Piperine A549 (Lung Cancer) Proliferation inhibition, apoptosis induction. nih.gov Upregulation of p53. nih.gov

Anti-inflammatory Effects in Cellular Models

Piperidine and piperazine derivatives have been explored for their anti-inflammatory potential. nih.govbiomedpharmajournal.orgnih.gov In vitro studies have demonstrated their ability to modulate inflammatory responses.

A study on novel piperidin-4-one imine derivatives assessed their anti-inflammatory activity using the protein denaturation method. nih.gov The results indicated that compound 2 showed a higher anti-inflammatory response (71.3% inhibition) compared to compounds 1 (43.5%) and 3 (39.3%). nih.gov

N-phenyl piperazine derivatives have also been recognized for their anti-inflammatory properties. biomedpharmajournal.org In one study, compounds P6 , P7 , and P22 exhibited a dose-dependent anti-inflammatory response. Notably, compound P7 consistently demonstrated the highest anti-inflammatory potential across most tested concentrations. biomedpharmajournal.org Another investigation of a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182 ), found that it reduced the levels of pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy model, indicating a significant anti-inflammatory effect. nih.gov

Table 5: Anti-inflammatory Activity of Piperidine and Piperazine Derivatives

Compound/Derivative Assay/Model Key Findings
Piperidin-4-one imine (Compound 2) Protein Denaturation 71.3% inhibition. nih.gov
Piperidin-4-one imine (Compound 1) Protein Denaturation 43.5% inhibition. nih.gov
Piperidin-4-one imine (Compound 3) Protein Denaturation 39.3% inhibition. nih.gov
N-phenyl Piperazine (Compound P7) Cellular Model Consistently highest anti-inflammatory potential. biomedpharmajournal.org
LQFM182 Pleurisy Model Reduction of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov

Antimicrobial, Antibacterial, and Antifungal Activity Screening

Derivatives of the this compound scaffold, particularly those within the broader 4-aminopiperidine class, have been the subject of investigations into their potential as antimicrobial agents. Research has focused on elucidating their spectrum of activity against various bacterial and fungal pathogens.

A study involving a library of over 30 4-aminopiperidines identified these compounds as a novel chemotype with significant antifungal properties. mdpi.comnih.gov The synthesis and evaluation of these derivatives revealed that specific structural features are crucial for potent activity. Notably, two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, emerged as promising candidates due to their strong in vitro activity against clinically relevant species of Candida and Aspergillus. mdpi.comnih.gov Further analysis of the structure-activity relationship (SAR) indicated that the combination of a benzyl (B1604629) or phenylethyl group at the piperidine nitrogen, paired with a long alkyl chain like n-dodecyl at the 4-amino position, is highly beneficial for antifungal efficacy. mdpi.com The mechanism of action for these active compounds is believed to involve the inhibition of ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell membrane integrity. mdpi.comnih.gov

In antibacterial screenings, various piperidine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com For instance, certain piperidin-4-one derivatives and their thiosemicarbazone counterparts have shown significant antibacterial and antifungal effects, with activities comparable to standard drugs like ampicillin (B1664943) and terbinafine. biomedpharmajournal.org Another study synthesized new piperidine derivatives and tested them against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), finding that the compounds were active against both bacterial types. biointerfaceresearch.com Similarly, sulfonamide and amide derivatives of piperidine-4-carboxamide have been assessed for antibacterial activity, with some compounds showing comparable or improved activity over the parent compound against a range of bacteria. researchgate.netresearchgate.net

Derivative ClassOrganisms TestedKey Findings
4-Aminopiperidines Candida spp., Aspergillus spp., Mucormycetes1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine showed potent activity. SAR analysis highlighted the importance of specific substitutions at the piperidine nitrogen and 4-amino group. mdpi.comnih.gov
Piperidin-4-ones S. aureus, E. coli, B. subtilis, M. gypseum, C. albicansThiosemicarbazone derivatives showed significant antifungal activity compared to the parent piperidin-4-ones. Antibacterial activity was comparable to ampicillin. biomedpharmajournal.org
Piperidine-4-carboxamides Gram-positive and Gram-negative bacteriaSulfonamide and amide derivatives showed diverse antimicrobial profiles, with some possessing enhanced activity compared to the parent compound. researchgate.net

In Vivo Preclinical Efficacy Studies (Animal Models)

Anticonvulsant Efficacy Evaluation in Rodent Models (e.g., Maximal Electroshock (MES) test)

Compounds containing the N-(2,6-dimethylphenyl) moiety have demonstrated significant anticonvulsant activity in preclinical rodent models, particularly in the maximal electroshock (MES) seizure test, which is a standard model for identifying agents effective against generalized tonic-clonic seizures. nih.govnih.gov

One key derivative, 4-amino-N-(2,6-dimethylphenyl)benzamide (ADD 75073), was identified as a very potent anticonvulsant in the MES model. nih.govcapes.gov.br When administered intraperitoneally to mice, ADD 75073 exhibited a median effective dose (ED50) of 2.6 mg/kg, which compares favorably to the ED50 of 9.5 mg/kg for the established antiepileptic drug phenytoin (B1677684) in the same assay. nih.gov The compound was also effective following oral administration in both mice and rats and displayed a pharmacological profile similar to that of phenytoin, showing efficacy specifically in the MES test. nih.govcapes.gov.br

Another study evaluated N-(2,6-dimethylphenyl)pyridinedicarboximides and found them to be primarily active against MES-induced seizures. nih.gov Specifically, N-(2,6-dimethylphenyl-2,3-pyridinedicarboximide) showed an anti-MES ED50 of 54.2 µmol/kg in rats after oral administration. nih.gov This potency was reported to be approximately two-fold greater than that of phenytoin. nih.gov Further research into N-(2,6-dimethylphenyl)-substituted semicarbazones also identified compounds with broad-spectrum anticonvulsant activity in the MES test and other seizure models. nih.gov

CompoundAnimal ModelTestEfficacy (ED50)
4-amino-N-(2,6-dimethylphenyl)benzamide (ADD 75073) Mice (i.p.)MES2.6 mg/kg nih.govcapes.gov.br
Phenytoin (for comparison) Mice (i.p.)MES9.5 mg/kg nih.gov
N-(2,6-dimethylphenyl-2,3-pyridinedicarboximide) Rats (p.o.)MES54.2 µmol/kg nih.gov
N1-(2,6-dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone Mice (i.p. & p.o.)MESActive in five seizure models with no neurotoxicity noted. nih.gov

Efficacy in Animal Models of Neurological Disorders (e.g., Psychotic Disorders)

The piperidine and piperazine rings are core structural components in numerous antipsychotic medications, and derivatives have been extensively studied for their potential in treating neurological disorders like schizophrenia. nih.govresearchgate.netingentaconnect.comeurekaselect.com These compounds often exert their effects by interacting with dopamine (B1211576) and serotonin (B10506) receptors. nih.govresearchgate.net While specific studies on this compound for psychotic disorders are limited, related structures have shown relevant activity.

Research on a related compound, N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384), has demonstrated cognitive-enhancing effects in rat models. nih.gov In experiments using electroconvulsive shock- or scopolamine-induced amnesia, DM-9384 improved memory in the step-through passive avoidance task. nih.gov Furthermore, it facilitated the acquisition of avoidance responses in the shuttle box active avoidance task and accelerated learning in a light-dark discrimination task. nih.gov These findings suggest that derivatives containing the N-(2,6-dimethylphenyl) group may have the potential to enhance cognitive functions, which are often impaired in psychotic disorders. nih.gov

The broader class of piperidine and piperazine derivatives has shown significant promise. nih.govresearchgate.netingentaconnect.comeurekaselect.com Attaching various heterocyclic groups to the basic piperidine/piperazine nucleus can potentiate antipsychotic activity. nih.govresearchgate.net Several such compounds are in various stages of research and clinical trials, highlighting the therapeutic potential of this chemical class for treating complex neuropsychiatric disorders. nih.govresearchgate.neteurekaselect.com

Analgesic Efficacy in Preclinical Pain Models

Derivatives based on the 4-aminopiperidine structure have been investigated for their analgesic potential, drawing inspiration from the fact that the piperidine ring is a crucial pharmacophore in potent analgesics like morphine and fentanyl. tandfonline.com Preclinical evaluations in rodent models such as the tail-flick test (for centrally mediated analgesia) and the acetic acid-induced writhing test (for peripherally mediated analgesia) are commonly used.

A study on a series of novel 4-amino methyl piperidine derivatives explored their potential as analgesics targeting the µ-opioid receptor. tandfonline.com The compounds were evaluated in vivo using both the tail-flick and writhing tests. Among the synthesized derivatives, one compound, designated HN58, demonstrated excellent analgesic activity, achieving 100% inhibition in the writhing test. tandfonline.com The analgesic effect of HN58 was found to be reversible by naloxone, an opioid receptor antagonist, suggesting that its mechanism of action involves the µ-opioid receptor. tandfonline.com

Other studies on different 1,4-substituted piperidine derivatives have also confirmed their antinociceptive effects in the tail-flick model. researchgate.netinternationalscholarsjournals.com For example, one investigation found that a derivative with a bromine atom at the 4-position of a phenyl ring was the most active agent, with an efficacy at 50 mg/kg that was comparable to morphine at 3 mg/kg. researchgate.net

Derivative Class / CompoundAnimal ModelTestKey Findings
4-Amino Methyl Piperidines (HN58) MiceAcetic Acid Writhing TestShowed 100% inhibition of writhing. tandfonline.com
4-Amino Methyl Piperidines (HN58) MiceTail-Flick TestDemonstrated analgesic activity; effect was reversed by naloxone. tandfonline.com
1,4-Substituted Piperidines (Compound 6b) MiceTail-Flick TestActivity at 50 mg/kg was comparable to morphine (3 mg/kg). researchgate.net

Anti-inflammatory Efficacy in Animal Models

The anti-inflammatory potential of N-phenylpiperidine derivatives has been evaluated in various preclinical models, most commonly the carrageenan-induced paw edema model in rats. This test assesses a compound's ability to reduce acute inflammation.

In one study, the synthesis and evaluation of several amines based on a phenylpiperidine nucleus were reported. nih.gov Their anti-inflammatory activities were assessed using the rat paw carrageenan test, and some of the compounds exhibited efficacy comparable to the standard nonsteroidal anti-inflammatory drug (NSAID), phenylbutazone (B1037). nih.gov

Another investigation focused on halogenated derivatives of piperidine-4-carboxamide. hamdard.edu.pkresearchgate.net These compounds were tested in the carrageenan-induced rat hind paw edema model. The results showed that chloro and bromo derivatives were potent inhibitors of edema, with effects comparable to acetylsalicylic acid, while the fluoro derivative was less active. hamdard.edu.pkresearchgate.net This highlights how the nature of substituents can significantly influence the anti-inflammatory activity.

Furthermore, studies on piperazine derivatives have shown efficacy in reducing inflammation. One such derivative was found to reduce edema formation in the carrageenan paw edema test and also decrease cell migration and levels of pro-inflammatory cytokines (IL-1β and TNF-α) in a pleurisy model. nih.gov

Derivative ClassAnimal ModelTestKey Findings
Phenylpiperidine Amines RatCarrageenan-Induced Paw EdemaActivity comparable to phenylbutazone was observed for some derivatives. nih.gov
Piperidine-4-carboxamides (Halogenated) RatCarrageenan-Induced Paw EdemaChloro and bromo derivatives showed potent inhibition of edema, comparable to acetylsalicylic acid. hamdard.edu.pkresearchgate.net
Piperazine Carboxylic Acid Ester (LQFM-008) RatCarrageenan-Induced Paw Edema & PleurisyReduced edema, cell migration, and protein exudation. nih.gov
Celecoxib Derivatives RatCarrageenan-Induced Paw EdemaSome derivatives showed good inhibition of the second phase of edema, suggesting interference with prostaglandin (B15479496) synthesis. mdpi.com

Analytical Methodologies for N 2,6 Dimethylphenyl Piperidin 4 Amine in Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone for separating and analyzing chemical compounds. For N-(2,6-Dimethylphenyl)piperidin-4-amine, various chromatographic methods are utilized to assess its purity, identify impurities, and quantify its concentration in a given sample.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound. Due to the compound's structure, which contains a secondary amine and a phenyl ring, reversed-phase HPLC is typically the method of choice. The dimethylphenyl group acts as a chromophore, allowing for detection using an ultraviolet (UV) detector.

In a typical application, a C18 column is used as the stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727), run in either an isocratic or gradient mode to achieve optimal separation. Quantification is achieved by comparing the peak area of the analyte to that of a calibrated standard. For analogous compounds like 3-aminopiperidine, derivatization with reagents like benzoyl chloride is sometimes used to enhance UV detection, a strategy that could be adapted if higher sensitivity is needed. google.com

Table 1: Illustrative HPLC Parameters for Analysis of Piperidine (B6355638) Derivatives
ParameterCondition
Stationary PhaseOctadecylsilane (C18), 5 µm
Mobile PhaseAcetonitrile : 0.1% Phosphoric Acid in Water (Gradient)
Flow Rate1.0 mL/min
Column Temperature35 °C
DetectorUV-Vis Diode Array Detector (DAD)
Detection Wavelength~265 nm (based on the dimethylaniline chromophore)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and thermally stable compounds. For this compound, GC-MS can be used to assess purity by separating it from volatile impurities or starting materials. The sample is vaporized and passed through a capillary column (e.g., a DB-5ms or HP-5ms), where separation occurs based on boiling point and polarity.

The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" that can confirm the identity of the compound. The mass of the molecular ion (M+) would correspond to the molecular weight of the compound, confirming its presence.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This technique is particularly valuable for analyzing this compound in complex mixtures or at very low concentrations. The LC portion separates the compound from the matrix, after which it is ionized, typically using electrospray ionization (ESI), which is well-suited for polar, nitrogen-containing molecules.

The mass spectrometer then detects the protonated molecule ([M+H]+), confirming the compound's identity based on its mass-to-charge ratio (m/z). LC-MS is frequently used in the structural elucidation of novel piperidine derivatives and to confirm the successful synthesis of target compounds. tandfonline.comresearchgate.net For quantitative studies, tandem mass spectrometry (LC-MS/MS) can be employed in Multiple Reaction Monitoring (MRM) mode for exceptional selectivity and low limits of detection.

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid and cost-effective monitoring of chemical reactions during the synthesis of this compound. derpharmachemica.com A small amount of the reaction mixture is spotted onto a TLC plate, typically coated with silica (B1680970) gel G. researchgate.net The plate is then developed in a suitable mobile phase, often a mixture of a non-polar solvent like hexane (B92381) or ethyl acetate (B1210297) and a polar solvent like methanol or acetone. researchgate.net

The progress of the reaction can be visualized by comparing the spots of the reaction mixture with those of the starting materials. The disappearance of reactant spots and the appearance of a new product spot indicate the reaction's progression. google.com Visualization is commonly achieved by exposure to iodine vapor, which reversibly stains organic compounds, or by using a UV lamp if the compounds are UV-active. researchgate.net The retention factor (Rf) value of the product spot can be used as a preliminary identifier.

Spectrophotometric Quantification Methods (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy can be employed as a straightforward method for the quantification of this compound, provided it is sufficiently pure. The 2,6-dimethylphenyl group attached to the amine functions as a chromophore that absorbs light in the UV region.

To quantify the compound, a calibration curve is first constructed by measuring the absorbance of several solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve, in accordance with the Beer-Lambert law. This method is fast and simple but is less specific than chromatographic techniques and requires that no other components in the sample absorb at the same wavelength.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass percent) of a compound. For this compound, this analysis is performed to verify that the empirical formula (C₁₃H₂₀N₂) is correct, thereby confirming the compound's identity and high purity.

A sample is combusted in a specialized instrument, and the resulting amounts of carbon dioxide, water, and nitrogen gas are precisely measured. These measurements are used to calculate the experimental percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimental values are then compared to the theoretical percentages calculated from the molecular formula. A close agreement between the found and calculated values provides strong evidence of the compound's compositional integrity. researchgate.netresearchgate.net

Table 2: Elemental Analysis Data for this compound (C₁₃H₂₀N₂)
ElementTheoretical (%)Found (%) (Illustrative)
Carbon (C)76.4276.45
Hydrogen (H)9.879.91
Nitrogen (N)13.7113.68

Advanced Research Directions and Design Strategies for N 2,6 Dimethylphenyl Piperidin 4 Amine Derivatives

Rational Design of Next-Generation Analogs

Rational drug design aims to systematically discover and develop new drug candidates by leveraging knowledge of a biological target or the pharmacodynamic properties of known active molecules. For derivatives of N-(2,6-dimethylphenyl)piperidin-4-amine, both ligand-based and structure-based methods offer powerful pathways to design next-generation analogs.

When the three-dimensional structure of a biological target is unknown, Ligand-Based Drug Design (LBDD) becomes an indispensable tool. This approach relies on analyzing a set of molecules known to be active against the target to derive a model that explains their biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a primary LBDD technique. It involves creating a mathematical model that correlates the chemical structures of a series of compounds with their biological activities. For derivatives of this compound, a QSAR study would begin by synthesizing a library of analogs with systematic variations. Modifications could include altering substituents on the dimethylphenyl ring, changing the substitution pattern on the piperidine (B6355638) nitrogen, or introducing functional groups to the piperidine ring itself.

The biological activity of each compound would be determined, and these values, along with calculated physicochemical descriptors (e.g., hydrophobicity, electronic properties, steric parameters), would be used to build the QSAR model. A statistically significant model can then predict the activity of unsynthesized compounds, guiding the design of more potent analogs. researchgate.net

Pharmacophore modeling is another key LBDD approach. A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov By aligning a set of active analogs of this compound, a common feature pharmacophore model can be generated. This model, highlighting key hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, serves as a 3D query to screen virtual libraries for new, structurally diverse compounds with the potential for similar biological activity. nih.gov For example, a pharmacophore hypothesis for piperidine-based P2Y14R antagonists was successfully built using a structurally rigid analog, identifying key ionic and hydrophobic features necessary for binding. researchgate.net

Table 1: Key Ligand-Based Drug Design (LBDD) Techniques

TechniqueDescriptionApplication to this compound Analogs
QSAR Establishes a mathematical relationship between the chemical structures of compounds and their biological activities.Predict the potency of novel, unsynthesized derivatives, guiding optimization of substituents for enhanced activity.
Pharmacophore Modeling Identifies the 3D arrangement of essential molecular features responsible for biological activity.Create a 3D template for virtual screening to discover new chemical scaffolds that mimic the binding mode of active analogs.

When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, Structure-Based Drug Design (SBDD) offers a highly rational and efficient path to novel inhibitors. nih.gov SBDD involves designing molecules that fit into the target's binding site with high affinity and specificity.

Molecular docking is a core SBDD technique used to predict the preferred orientation of a ligand when bound to a target. cmjpublishers.com Derivatives of this compound can be docked into the active site of a chosen receptor (e.g., kinases, proteases, GPCRs) to analyze potential binding modes. This analysis can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For instance, docking studies on piperazine (B1678402) derivatives identified crucial hydrogen bonding networks with the active site residues of the thymidine (B127349) phosphorylase enzyme. nih.gov

The insights from docking can guide the design of new analogs. For example, if a region of the binding pocket is unoccupied, a substituent could be added to the piperidine or phenyl ring to form additional favorable interactions, thereby increasing potency. SBDD was successfully used to optimize a series of piperidine-based renin inhibitors, where X-ray crystallography guided modifications that significantly improved potency by exploiting interactions within the enzyme's active site. nih.govresearchgate.net This approach led to a remarkable 65,000-fold increase in inhibitory activity with the addition of only seven heavy atoms to the initial fragment. researchgate.net

Table 2: Examples of SBDD in Piperidine-Containing Scaffolds

Compound ClassTarget EnzymeKey SBDD FindingsReference
Piperidine-based DRIsReninX-ray crystallography guided optimization of P3-P1 and P1'-P2' portions, leading to highly potent inhibitors. The basic nitrogen of the piperidine ring interacts with catalytic aspartic acid residues. nih.gov
Piperazine AnalogsThymidine PhosphorylaseMolecular docking revealed strong hydrogen bonding networks between the ligands and active site residues. nih.gov
Piperidine DerivativesDipeptidyl Peptidase IV (DPP-IV)Docking studies showed that piperidine derivatives bind effectively in the active site pocket of the target protein. researchgate.net

Hybrid Pharmacophore Design for Multi-target Ligands

Many complex diseases, such as Alzheimer's disease and cancer, involve multiple biological pathways. researchgate.netmdpi.com The "one molecule, one target" paradigm has often proven insufficient for these conditions. Multi-Target-Directed Ligands (MTDLs) are single compounds designed to interact with two or more distinct biological targets, offering the potential for synergistic efficacy and a reduced risk of drug-drug interactions compared to combination therapies. mdpi.comnih.gov

The this compound scaffold is an excellent candidate for developing MTDLs through hybrid pharmacophore design. This strategy involves combining the essential pharmacophoric features of two different known ligands into a single molecule.

For example, a pharmacophore known to inhibit enzyme A could be linked to a pharmacophore for enzyme B, using the piperidine core as a central scaffold. This approach has been used to design dual inhibitors targeting fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) for pain management, where a piperidinyl-sulfonamide moiety was identified as a common pharmacophore. nih.govresearchgate.net Similarly, MTDLs for Alzheimer's disease have been developed by combining fragments that target acetylcholinesterase (AChE) and beta-secretase 1 (BACE1). nih.gov A derivative of this compound could be designed to incorporate features for inhibiting both AChE and BACE1, potentially offering a more effective treatment for this multifactorial disease. nih.govnih.gov

Development of Chemical Probes for Elucidating Biological Pathways

Understanding the complex biological networks that underlie disease is crucial for identifying new therapeutic targets. Chemical probes are small molecules designed to selectively interact with a specific protein, allowing for the study of that protein's function in a complex biological system. mdpi.com Activity-Based Protein Profiling (ABPP) is a powerful technique that uses such probes, known as Activity-Based Probes (ABPs), to monitor the functional state of entire enzyme families. nih.gov

Derivatives of this compound can be converted into chemical probes. This typically involves three key modifications to the core scaffold:

A Reactive Group (Warhead): This element is designed to form a covalent bond with an active site residue of the target enzyme. mdpi.com

A Binding Group: The core this compound structure would serve as the binding group, providing affinity and selectivity for the target protein family.

A Reporter Tag: This is a moiety, such as a fluorophore (e.g., TAMRA) or an affinity handle (e.g., biotin), that allows for the detection and/or isolation of the probe-enzyme complex. mdpi.commdpi.com

These probes can be used to label active enzymes within a complex proteome, such as a cell lysate or even in living organisms. nih.gov This allows researchers to identify which enzymes are dysregulated in a disease state, discover novel drug targets, and understand the mechanism of action of existing drugs. For example, novel fluorophosphonate-based ABPP probes have been developed to detect lipases that cause the degradation of polysorbates in biotherapeutic formulations. nih.gov By modifying the this compound scaffold into an ABP, researchers could potentially profile the activity of specific amine-binding enzymes, shedding light on their roles in various biological pathways.

Table 3: Components of an Activity-Based Probe (ABP)

ComponentFunctionExample
Binding Group Provides affinity and selectivity for the target enzyme(s).This compound core structure.
Reactive Group (Warhead) Forms a stable, covalent bond with an active site residue.Fluorophosphonates, epoxysuccinates. mdpi.com
Reporter Tag Enables visualization or enrichment of probe-labeled proteins.Biotin, Rhodamine, Alkyne ("clickable" tag). nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(2,6-Dimethylphenyl)piperidin-4-amine to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of stoichiometry, solvent selection, and reaction time. For example, using a 4:1 molar ratio of diethylamine to the precursor (e.g., N-(2,6-dimethylphenyl)chloroacetamide) ensures excess amine for nucleophilic substitution, improving yield . Purification via column chromatography (e.g., using hexane/ethyl acetate gradients) and characterization by ¹H NMR and melting point analysis are critical to confirm purity and structural integrity .

Q. How should researchers characterize the structural identity of this compound and its derivatives?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for dimethylphenyl groups) .
  • Melting Point : Compare experimental values (e.g., 160–162°C for analogs) with literature to confirm consistency .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., C₁₅H₂₂N₂ for the base compound).

Q. What solvent systems are effective for chromatographic purification of this compound derivatives?

  • Methodological Answer : Use gradient elution with hexane/ethyl acetate (e.g., 3:1 to 1:3 ratios) based on compound polarity. For polar derivatives (e.g., hydrochlorides), methanol/ethyl acetate (6:1) improves separation . Monitor Rf values (e.g., 0.10–0.51) during TLC to guide fraction collection .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing this compound derivatives?

  • Methodological Answer : Cross-validate using complementary techniques:

  • X-ray Crystallography : Resolve ambiguous structures via SHELX refinement (e.g., SHELXL for small-molecule crystallography) .
  • Computational NMR Prediction : Compare experimental ¹H NMR shifts with density functional theory (DFT)-calculated values to identify misassignments .
  • High-Resolution MS : Confirm molecular formulas for unexpected adducts or impurities .

Q. What methodologies are effective in analyzing the conformational effects of this compound on its biological activity?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Model piperidine ring puckering and substituent interactions with target proteins (e.g., ion channels or enzymes).
  • Structure-Activity Relationships (SAR) : Synthesize conformationally restricted analogs (e.g., fused furopyrimidines) to assess rigidity-activity trends .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding or steric features using docking software (e.g., AutoDock).

Q. What strategies are recommended for identifying and quantifying impurities in this compound during pharmaceutical synthesis?

  • Methodological Answer :

  • HPLC with UV/Vis Detection : Use C18 columns and acetonitrile/water gradients to separate impurities (e.g., unreacted precursors or byproducts) .
  • Reference Standards : Compare retention times and spectral data with certified impurities (e.g., EP Impurity B, CAS 15883-20-2) .
  • LC-MS/MS : Quantify trace impurities (<0.1%) via multiple reaction monitoring (MRM).

Q. How can researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C).
  • Kinetic Analysis : Monitor degradation via HPLC at timed intervals to calculate half-life and activation energy .
  • Solid-State Stability : Use differential scanning calorimetry (DSC) to assess melting point shifts or polymorphic transitions.

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